

# Spectroscopic data for 3-Fluoro-4-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B106929

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## Physicochemical Properties and Molecular Structure

**3-Fluoro-4-hydroxybenzaldehyde** is a beige solid at room temperature.<sup>[1][2]</sup> Its structure incorporates three key functional groups on a benzene ring: a hydroxyl group, a fluorine atom, and an aldehyde group. This unique substitution pattern dictates its chemical reactivity and is the origin of its characteristic spectroscopic features.

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>5</sub> FO <sub>2</sub>	[1][3]
Molecular Weight	140.11 g/mol	[1][3][4]
Melting Point	121-124 °C	[1][2]
Appearance	Beige Powder/Solid	[1][2]
IUPAC Name	3-fluoro-4-hydroxybenzaldehyde	[3]
Synonyms	2-Fluoro-4-formylphenol	[1][2][3]

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C4 -- C5;
C5 -- C6;
C6 -- C1;
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C4 -- O_OH;
O_OH -- H_OH;
C3 -- F;
C2 -- H2;
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C5 -- H5;

C6 -- H6;

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```

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C2--C3;

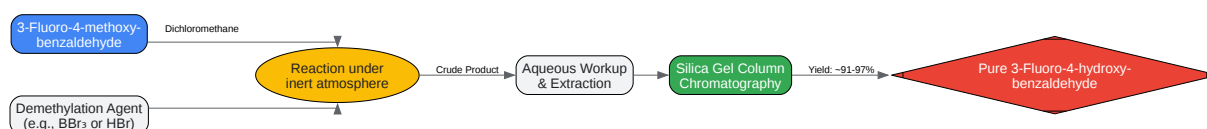
C4--C5;

}

Caption: Molecular structure of **3-Fluoro-4-hydroxybenzaldehyde**.

## Synthesis and Purification Overview

For spectroscopic validation, understanding the synthetic route is crucial as it informs potential impurities. A common laboratory-scale synthesis involves the demethylation of its precursor, 3-Fluoro-4-methoxybenzaldehyde.[5] This is often achieved using strong Lewis acids like boron tribromide ( $\text{BBr}_3$ ) in an inert solvent or by refluxing with hydrobromic acid (HBr).[5] The crude product is then typically purified via silica gel column chromatography to yield the final high-purity compound.[5]



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Caption: General workflow for the synthesis of **3-Fluoro-4-hydroxybenzaldehyde**.

## Infrared (IR) Spectroscopy

**Principle & Rationale:** IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups. For **3-Fluoro-4-hydroxybenzaldehyde**, the key diagnostic peaks arise from the O-H, C=O, C-F, and aromatic C=C bonds.

**Experimental Protocol (Attenuated Total Reflectance - ATR):**

- **Instrument Setup:** Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).<sup>[3]</sup>
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- **Sample Application:** Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000–650 cm<sup>-1</sup>.<sup>[6]</sup>
- **Data Processing:** Perform an ATR correction if necessary and baseline correction to obtain the final spectrum.

**Data Interpretation:**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Rationale
3400 - 3200	O-H stretch (phenolic)	Strong, Broad	The broadness is due to intermolecular hydrogen bonding in the solid state.
~1680 - 1660	C=O stretch (aldehyde)	Strong, Sharp	Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm <sup>-1</sup> ).
~1620 - 1580	C=C stretch (aromatic)	Medium-Strong	Multiple bands are expected, characteristic of the benzene ring.
~1280 - 1240	C-O stretch (phenolic)	Strong	Strong absorption typical for aryl-OH bonds.
~1200 - 1100	C-F stretch	Strong	The C(sp <sup>2</sup> )-F bond vibration is a strong and reliable indicator in the fingerprint region.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms.

Experimental Protocol (<sup>1</sup>H and <sup>13</sup>C NMR):

- **Sample Preparation:** Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean NMR tube.<sup>[7]</sup>
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to reference the chemical shift scale to 0 ppm.<sup>[7]</sup>
- **Spectrometer Setup:** Insert the tube into the NMR spectrometer (e.g., 300 or 400 MHz).<sup>[6]</sup> Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.
- **Data Acquisition:** Acquire the  $^1\text{H}$  spectrum, followed by the  $^{13}\text{C}$  spectrum. For  $^{13}\text{C}$ , a proton-decoupled experiment is standard.
- **Data Processing:** Fourier transform the raw data. Phase and baseline correct the spectrum.<sup>[7]</sup> Calibrate the chemical shift axis using the TMS signal.<sup>[7]</sup> For  $^1\text{H}$  NMR, integrate the signals to determine proton ratios.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is highly informative due to the distinct electronic environments of the four protons. The electron-withdrawing nature of the aldehyde and fluorine substituents deshields nearby protons (moves them downfield), while the electron-donating hydroxyl group provides a shielding effect.<sup>[7]</sup>

Proton Assignments & Key Couplings	
H-6 (~7.67 ppm)	----->
H-2 (~7.62 ppm)	----->
H-5 (~7.16 ppm)	----->
H-Hydroxyl (~6.04 ppm, exchangeable)	---->
H-Aldehyde (~9.86 ppm)	----->

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Caption:  $^1\text{H}$  NMR assignments for **3-Fluoro-4-hydroxybenzaldehyde**.

$^1\text{H}$  NMR Data and Interpretation (in  $\text{CDCl}_3$ ):

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
-CHO	~9.86	Singlet (s)	-	The aldehyde proton is highly deshielded and typically shows no coupling to other protons.[5]
H-6	~7.67	Doublet of doublets (dd)	$J(\text{H6-H5}) \approx 8.5$ Hz (ortho), $J(\text{H6-F}) \approx 2.0$ Hz (meta)	Ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is coupled to both H-5 (ortho) and the fluorine atom (meta).
H-2	~7.62	Doublet of doublets (dd)	$J(\text{H2-F}) \approx 11.5$ Hz (ortho), $J(\text{H2-H6}) \approx 2.0$ Hz (meta)	Ortho to the fluorine atom, resulting in a large ortho H-F coupling constant. Also shows smaller meta coupling to H-6.
H-5	~7.16	Multiplet (m) or Triplet (t)	$J(\text{H5-H6}) \approx 8.5$ Hz (ortho), $J(\text{H5-F}) \approx 8.5$ Hz (meta)	Ortho to the electron-donating hydroxyl group, causing an upfield shift. It is coupled to H-6 (ortho) and the



fluorine atom (meta). The similar coupling constants can make the signal appear as a triplet.<sup>[5]</sup>

-OH

~6.04

Singlet (s), broad

Exchangeable with D<sub>2</sub>O

The chemical shift of the phenolic proton is concentration and solvent-dependent. It appears as a broad singlet and will disappear upon shaking the sample with a drop of D<sub>2</sub>O.<sup>[5]</sup>

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum will show seven distinct signals, one for each carbon atom. The chemical shifts are heavily influenced by the attached substituents and their electronic effects. A key feature is the presence of carbon-fluorine (C-F) coupling, which can split the signals of carbons close to the fluorine atom.

<sup>13</sup>C NMR Data and Interpretation (Predicted):

Carbon	Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to C-F coupling)	Rationale
C=O	~190	Doublet (d)	The aldehyde carbon is the most deshielded. It will exhibit a small coupling ( $^4\text{JCF}$ ) to the fluorine atom.
C-F	~158	Doublet (d)	The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant ( $^1\text{JCF} > 240 \text{ Hz}$ ).
C-OH	~152	Doublet (d)	This quaternary carbon is deshielded by the attached oxygen. It will show a two-bond C-F coupling ( $^2\text{JCF}$ ).
C-CHO	~130	Singlet (s) or small Doublet (d)	The ipso-carbon attached to the aldehyde group. May show a small three-bond C-F coupling ( $^3\text{JCF}$ ).
C-2	~128	Doublet (d)	This aromatic methine carbon is adjacent to the fluorine and will show a two-bond C-F coupling ( $^2\text{JCF}$ ).
C-6	~125	Doublet (d)	This methine carbon will show a three-bond C-F coupling ( $^3\text{JCF}$ ).

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C-5	~118	Singlet (s)	This methine carbon is furthest from the fluorine and may not show resolved C-F coupling.
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## Mass Spectrometry (MS)

**Principle & Rationale:** Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to determine the molecular weight of the compound and can provide structural information based on fragmentation patterns. For **3-Fluoro-4-hydroxybenzaldehyde**, the exact mass provides confirmation of the elemental composition.

**Experimental Protocol (GC-MS or ESI-MS):**

- **Sample Introduction:** For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the gas chromatograph. For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the source.
- **Ionization:** In GC-MS, Electron Ionization (EI) is typically used. In ESI-MS, a soft ionization occurs, often forming protonated ( $[M+H]^+$ ) or deprotonated ( $[M-H]^-$ ) molecules.
- **Mass Analysis:** The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their  $m/z$  ratio.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

**Data Interpretation:**

m/z Value	Ion	Rationale
140	$[M]^{+\bullet}$	Molecular Ion: The parent ion corresponding to the exact molecular weight of the compound ( $C_7H_5FO_2$ ). <sup>[3]</sup> This peak will be the highest mass in an EI spectrum.
139	$[M-H]^+$	Loss of a hydrogen radical from the aldehyde or hydroxyl group. This is a very common and often intense fragment in EI-MS. <sup>[3]</sup>
111	$[M-CHO]^+$	Loss of the formyl radical ( $\bullet CHO$ ), a characteristic fragmentation pathway for benzaldehydes.

## Safety and Handling

**3-Fluoro-4-hydroxybenzaldehyde** is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[3]</sup>

Precautionary Measures:

- Avoid inhalation, ingestion, and contact with skin and eyes.<sup>[2]</sup>
- Use only in a well-ventilated area.<sup>[2]</sup>
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[8]</sup>
- Store in a cool, well-ventilated place with the container tightly closed.<sup>[2]</sup>

## Conclusion

The spectroscopic profile of **3-Fluoro-4-hydroxybenzaldehyde** is distinct and well-defined by the interplay of its hydroxyl, fluoro, and aldehyde functional groups. IR spectroscopy provides rapid confirmation of these key groups. Mass spectrometry confirms the molecular weight and elemental formula. Most powerfully,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, through a detailed analysis of chemical shifts and coupling constants (especially H-F and C-F couplings), allows for the unequivocal assignment of every atom in the molecular structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

## References

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